3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide, commonly known as TBTO, is a synthetic compound that belongs to the class of organosulfur compounds. TBTO is widely used in various industrial applications such as antifouling paints, pesticides, and rubber manufacturing. However, TBTO has been found to have toxic effects on aquatic organisms and humans, leading to its ban in several countries.
Mechanism of Action
The exact mechanism of action of TBTO is not fully understood, but it is believed to interfere with the electron transport chain in mitochondria, leading to the production of reactive oxygen species (ROS) and oxidative stress. TBTO has also been found to inhibit the activity of the enzyme acetylcholinesterase, leading to neurotoxic effects.
Biochemical and Physiological Effects
TBTO has been found to cause oxidative stress, inflammation, and DNA damage in various organisms. It has also been shown to affect the immune system and disrupt the endocrine system, leading to reproductive and developmental abnormalities.
Advantages and Limitations for Lab Experiments
TBTO is a useful compound for studying the toxic effects of organosulfur compounds on aquatic organisms. However, its toxicity and potential health hazards make it difficult to handle in laboratory experiments. Proper safety measures must be taken to minimize exposure to TBTO.
Future Directions
Future research on TBTO should focus on developing safer alternatives to TBTO for industrial applications. Further studies are needed to understand the mechanism of action of TBTO and its effects on human health. Additionally, research should be conducted on the potential use of TBTO as an antifungal and antibacterial agent.
Synthesis Methods
TBTO can be synthesized by the reaction of 4-tert-butylthiophenol and 2-chlorobenzoic acid in the presence of a catalyst. The reaction results in the formation of TBTO as a white crystalline solid with a melting point of 221-223°C.
Scientific Research Applications
TBTO has been extensively studied for its toxic effects on aquatic organisms, including fish, crustaceans, and mollusks. It has been found to cause damage to the gills, liver, and kidneys of these organisms, leading to reduced growth and reproduction. TBTO has also been studied for its potential as an antifungal and antibacterial agent.
properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfanyl-1-benzothiophene 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2S2/c1-18(2,3)13-8-10-14(11-9-13)21-16-12-22(19,20)17-7-5-4-6-15(16)17/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVCAOPETIBDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=CS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Tert-butylphenyl)sulfanyl]-1-benzothiophene 1,1-dioxide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.